molecular formula C18H16O4 B609862 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one CAS No. 155758-74-0

4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one

Cat. No. B609862
M. Wt: 296.3172
InChI Key: HGHYHEXRSFIVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 099560 is a non-peptide inhibitor of HIV-1 protease. HIV-1 protease has been identified as a significant target enzyme in AIDS research.

Scientific Research Applications

Antioxidant and Radical Scavenging Properties

Chromones and Antioxidant Activity Chromones, including 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, are known for their potent antioxidant properties. These compounds are naturally present in the human diet and exhibit various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capacity of chromones is attributed to their ability to neutralize active oxygen species and interrupt free radical processes, which can prevent or delay cell impairment leading to diseases. Critical structural components for the radical scavenging activity include the double bond, carbonyl group of the chromone, and specific hydroxyl groups on the chromone nucleus (Yadav et al., 2014).

Anticancer Properties

Baicalein and Hepatocellular Carcinoma Baicalein, a flavonoid compound structurally similar to 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, exhibits anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy. It's been particularly noted for its potential in treating Hepatocellular Carcinoma (HCC), one of the most prevalent malignancies with a high fatality rate. Baicalein's relatively non-toxic nature makes it a candidate for reducing side effects without compromising therapeutic efficacy (Bie et al., 2017).

Search for New Anticancer Drugs Certain compounds structurally related to 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, like 3-styrylchromones and 3-styryl-2H-chromenes, have shown high tumor specificity with minimal toxicity to normal oral keratinocytes. These compounds, particularly (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, induce apoptotic cell death in cancer cell lines and are considered promising leads for new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).

properties

CAS RN

155758-74-0

Product Name

4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one

Molecular Formula

C18H16O4

Molecular Weight

296.3172

IUPAC Name

4-hydroxy-3-(3-phenoxypropyl)-2H-chromen-2-one

InChI

InChI=1S/C18H16O4/c19-17-14-9-4-5-11-16(14)22-18(20)15(17)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11,19H,6,10,12H2

InChI Key

HGHYHEXRSFIVOQ-UHFFFAOYSA-N

SMILES

O=C1C(CCCOC2=CC=CC=C2)=C(O)C3=CC=CC=C3O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD-099560;  PD099560;  PD 099560

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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